molecular formula C15H16FN B3341424 N-(3-Fluorobenzyl)-2,5-dimethylaniline CAS No. 1020943-55-8

N-(3-Fluorobenzyl)-2,5-dimethylaniline

Cat. No.: B3341424
CAS No.: 1020943-55-8
M. Wt: 229.29 g/mol
InChI Key: SOLROZQWKXMIIZ-UHFFFAOYSA-N
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Description

N-(3-Fluorobenzyl)-2,5-dimethylaniline is a fluorinated aromatic amine characterized by a benzyl group substituted with fluorine at the 3-position and an aniline ring bearing methyl groups at the 2- and 5-positions. This compound is of interest in medicinal chemistry and materials science due to the electron-withdrawing fluorine atom and steric effects of the methyl groups, which influence reactivity, solubility, and metabolic stability .

Properties

IUPAC Name

N-[(3-fluorophenyl)methyl]-2,5-dimethylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FN/c1-11-6-7-12(2)15(8-11)17-10-13-4-3-5-14(16)9-13/h3-9,17H,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOLROZQWKXMIIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NCC2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Fluorobenzyl)-2,5-dimethylaniline typically involves the reaction of 3-fluorobenzyl chloride with 2,5-dimethylaniline. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or toluene to achieve the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(3-Fluorobenzyl)-2,5-dimethylaniline can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, potentially leading to the formation of amines or other reduced products.

    Substitution: this compound can participate in various substitution reactions, including halogenation, nitration, and sulfonation, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid, varying temperatures and solvents.

Major Products:

    Oxidation: Quinones, oxidized aniline derivatives.

    Reduction: Amines, reduced aniline derivatives.

    Substitution: Halogenated, nitrated, or sulfonated aniline derivatives.

Scientific Research Applications

Chemistry: N-(3-Fluorobenzyl)-2,5-dimethylaniline is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.

Biology: In biological research, this compound may be used to study the effects of fluorinated anilines on biological systems. It can be used in the development of fluorescent probes or as a ligand in biochemical assays.

Medicine: this compound has potential applications in medicinal chemistry, particularly in the design and synthesis of pharmaceutical agents. Its structural features make it a candidate for the development of drugs targeting specific biological pathways.

Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other materials. Its unique chemical properties make it suitable for various applications in materials science.

Mechanism of Action

The mechanism of action of N-(3-Fluorobenzyl)-2,5-dimethylaniline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorobenzyl group can enhance the compound’s binding affinity and specificity for certain targets, while the dimethylaniline moiety can influence its pharmacokinetic properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1. Structural Analogs

Key structural analogs differ in the positions of fluorine (on the benzyl group) and methyl groups (on the aniline ring). These include:

  • N-(4-Fluorobenzyl)-2,5-dimethylaniline : Fluorine at the 4-position of the benzyl group.
  • N-(3-Fluorobenzyl)-3,5-dimethylaniline : Methyl groups at the 3- and 5-positions of the aniline ring.
  • N-(3-Fluorobenzyl)-2,5-dimethoxyaniline : Methoxy groups replacing methyl groups .
2.2. Substituent Effects on Physicochemical Properties
  • Methoxy groups in dimethoxyaniline analogs increase electron density, enhancing solubility in polar solvents .
  • Steric Effects :

    • 2,5-Dimethyl substitution on the aniline ring creates steric hindrance, reducing rotational freedom and possibly stabilizing planar conformations. In contrast, 3,5-dimethyl substitution allows greater flexibility .
2.3. Metabolic Stability and Toxicity
  • N-Oxygenation vs. N-Demethylation: Microsomal N-oxygenation, linked to carcinogenicity in aromatic amines, is influenced by substituents. The 3-fluorobenzyl group may reduce N-oxygenation rates compared to non-fluorinated analogs due to steric and electronic effects . Methyl groups at the 2- and 5-positions hinder metabolic demethylation, enhancing stability relative to unsubstituted anilines .
2.4. Crystallographic and Optical Properties
  • Crystal Packing: Analogs like (Z)-N-[(Z)-3-(2,5-dimethylphenylimino)-butan-2-ylidene]-2,5-dimethylaniline (C20H24N2) exhibit monoclinic crystal systems (space group P21/n) with distinct packing due to methyl group positioning. Similar effects are expected in N-(3-Fluorobenzyl)-2,5-dimethylaniline .
  • Optical Behavior: Schiff base analogs with nitro groups (e.g., N-(2-nitrobenzalidene)-2,4-dimethylaniline) show strong third-order nonlinear optical (NLO) responses. Fluorinated analogs may exhibit enhanced NLO properties due to fluorine's polarizability .

Data Table: Key Comparisons

Property This compound N-(4-Fluorobenzyl)-2,5-dimethylaniline N-(3-Fluorobenzyl)-3,5-dimethylaniline
Fluorine Position 3-position (benzyl) 4-position (benzyl) 3-position (benzyl)
Methyl Positions 2,5 (aniline) 2,5 (aniline) 3,5 (aniline)
Molecular Weight (g/mol) ~259.3 (estimated) ~259.3 ~259.3
Metabolic Stability High (hindered demethylation) Moderate Moderate
Crystal System Likely monoclinic (inferred) Not reported Not reported
Supplier Availability Limited (e.g., Chemlyte Solutions) 4 suppliers Limited

Research Implications

  • Drug Design: The 3-fluorobenzyl group offers metabolic stability advantages over non-fluorinated analogs, making it a candidate for protease inhibitors or kinase modulators.
  • Materials Science : Fluorine and methyl substituents may improve thermal stability in polyimides or optical materials, as seen in phthalimide-based polymers .

Biological Activity

N-(3-Fluorobenzyl)-2,5-dimethylaniline is a compound of interest due to its potential biological activities, particularly in antimicrobial and anti-inflammatory domains. This article reviews the available literature on its biological activity, synthesizing findings from various studies and presenting data in a structured format.

This compound has the following chemical characteristics:

  • Molecular Formula : C15H16FN
  • Molecular Weight : 229.293 g/mol
  • Density : 1.1 g/cm³
  • Boiling Point : 337.4 °C
  • Flash Point : 157.9 °C

These properties suggest that the compound is stable under normal conditions, which is essential for its application in biological studies.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study evaluated various compounds against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). The results showed that certain derivatives demonstrated effective bactericidal activity with minimum inhibitory concentrations (MICs) indicating potential for therapeutic use against these pathogens.

Table 1: Antimicrobial Activity of Related Compounds

CompoundMIC (μM)Activity Type
Compound 10 (R = 3-F-4-CF₃)25.9Bactericidal
Compound 11 (R = 3-Cl-4-Br)6.5Bacteriostatic
This compoundTBDTBD

Note: TBD indicates that specific MIC values for this compound were not found in the reviewed literature.

Anti-inflammatory Potential

The anti-inflammatory properties of this compound have not been extensively studied; however, related compounds have shown promise in inhibiting pro-inflammatory cytokines. For instance, certain derivatives have been tested for their ability to reduce nitric oxide (NO) production in RAW264.7 macrophages induced by lipopolysaccharides (LPS).

Table 2: Inhibition of NO Production

CompoundNO Production (%)Reference Standard
This compoundTBDPDTC
Compound A68.32 ± 2.69%PDTC
Compound B49.19 ± 1.50%PDTC

The values for this compound are yet to be determined.

Case Studies and Docking Studies

Docking studies have been employed to predict the interaction of this compound with various biological targets. These studies suggest that the compound may bind effectively to certain enzymes involved in metabolic pathways relevant to its antimicrobial and anti-inflammatory effects.

  • Antibacterial Activity : A study indicated that compounds with similar structures exhibited significant antibacterial activity against Gram-positive bacteria.
  • Antitumor Activity : Preliminary findings suggest potential antitumor effects, although specific data on this compound remains limited.

Q & A

Q. What strategies mitigate side reactions during large-scale synthesis?

  • Methodological Answer : Optimize stoichiometry (e.g., 1.2 equivalents of 3-fluorobenzyl bromide) and use flow chemistry to enhance mixing. Monitor reaction progress via inline IR spectroscopy. Post-synthesis, employ recrystallization from ethanol/water to remove unreacted starting materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(3-Fluorobenzyl)-2,5-dimethylaniline
Reactant of Route 2
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N-(3-Fluorobenzyl)-2,5-dimethylaniline

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